1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione
Overview
Description
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is a fluorinated diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.08 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3,5-heptanedione using fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while maintaining safety standards .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability . The pathways involved often include nucleophilic attack on the carbonyl groups and electrophilic substitution at the fluorinated carbons .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyloctane-4,6-dione: Another fluorinated diketone with similar properties but different fluorination pattern.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface modification and polymer synthesis.
1,1,1,5,5,6,6,7,7,7-Nonafluoro-2,4-octanedione: A fluorinated diketone with applications in organic synthesis.
Uniqueness
1,1,1,2,2,6,6,7,7,7-Decafluoroheptane-3,5-dione is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical and thermal stability .
Properties
IUPAC Name |
1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQLGOFXHBMNRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377817 | |
Record name | 4H,4H-Decafluoroheptane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38007-33-9 | |
Record name | 4H,4H-Decafluoroheptane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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